molecular formula C12H9FN2O4S B3342280 N-(4-fluorophenyl)-4-nitrobenzenesulfonamide CAS No. 1545-96-6

N-(4-fluorophenyl)-4-nitrobenzenesulfonamide

Cat. No.: B3342280
CAS No.: 1545-96-6
M. Wt: 296.28 g/mol
InChI Key: RKMMVQFCNBDFTL-UHFFFAOYSA-N
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Description

General Overview of Sulfonamide Chemistry in Academic Research

Sulfonamides are a class of organic compounds characterized by the presence of a sulfonyl group directly bonded to a nitrogen atom. This functional group is the foundation for a vast array of molecules with significant applications, particularly in the field of medicinal chemistry. The discovery of sulfonamide-containing drugs, often referred to as "sulfa drugs," in the 1930s marked a revolutionary moment in medicine, providing the first effective systemic antibacterial agents.

The general structure of a sulfonamide consists of a central sulfonamide core (-SO₂NH₂), which can be substituted at the nitrogen atom and on the aromatic ring to which the sulfonyl group is attached. This versatility allows for the fine-tuning of their chemical and physical properties, leading to a wide spectrum of biological activities. Beyond their well-known antibacterial properties, sulfonamides have been investigated and developed for a variety of other therapeutic applications, including as diuretics, hypoglycemic agents, and carbonic anhydrase inhibitors.

The synthesis of sulfonamides is typically straightforward, most commonly involving the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. This robust and versatile reaction has been extensively studied and optimized, allowing for the creation of large libraries of sulfonamide derivatives for screening and development. The ease of synthesis and the diverse biological activities of sulfonamides continue to make them a focal point of academic and industrial research.

Historical and Contemporary Significance of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide in Chemical and Related Sciences

While specific historical records detailing the initial synthesis or discovery of this compound are not prominently documented in readily available literature, its significance can be understood by examining its constituent parts and the broader context of sulfonamide research. The synthesis of this compound likely emerged from systematic explorations of the chemical space around the sulfonamide core, driven by the desire to understand structure-activity relationships.

The presence of a 4-fluorophenyl group is of particular contemporary interest. The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity. researchgate.netnih.govdntb.gov.uaeurekaselect.combohrium.com The 4-nitrobenzenesulfonamide moiety is also a well-established pharmacophore and a versatile synthetic intermediate. The strong electron-withdrawing nature of the nitro group can influence the acidity of the sulfonamide N-H bond, which can be crucial for biological activity and for further chemical modifications.

In contemporary chemical sciences, this compound and its analogs are valuable as building blocks in the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, providing a handle for further functionalization and the creation of diverse chemical scaffolds. Research on structurally similar compounds, such as N-(4-chlorophenyl)-4-nitrobenzenesulfonamide, has focused on their synthesis and detailed characterization, including crystal structure analysis, which provides insights into their solid-state properties and intermolecular interactions. nih.govnih.gov Such studies are fundamental to understanding how these molecules behave at a molecular level and can guide the design of new materials and therapeutic agents.

While large-scale applications of this compound are not widely reported, its importance lies in its role as a research chemical. It serves as a model compound for studying the effects of fluoro- and nitro-substituents on the properties and reactivity of sulfonamides. Its potential biological activities, though not extensively documented in public literature, can be inferred from the known activities of related fluorinated and nitrated sulfonamides, which have shown promise in various therapeutic areas. acs.org

Scope and Objectives for Comprehensive Academic Investigation of the Compound

A comprehensive academic investigation of this compound would aim to fully characterize its chemical, physical, and potential biological properties. The following outlines a structured approach for such an investigation:

Synthesis and Characterization:

Optimized Synthesis: While the general synthesis is known, a detailed study to optimize reaction conditions for high yield and purity would be valuable. This would involve exploring different bases, solvents, and reaction temperatures.

Spectroscopic Analysis: Thorough characterization using modern spectroscopic techniques is essential. This includes Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure.

Crystallographic Studies: Single-crystal X-ray diffraction would provide precise information on the three-dimensional structure, bond lengths, bond angles, and intermolecular interactions in the solid state. This data is crucial for understanding its physical properties and for computational modeling.

Physicochemical Properties:

Solubility and Lipophilicity: Determining the solubility in various solvents and the octanol-water partition coefficient (LogP) would provide insights into its pharmacokinetic properties.

Acidity (pKa): Measuring the pKa of the sulfonamide N-H proton is important for understanding its behavior in biological systems and its potential to form salts.

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would determine its melting point, thermal stability, and decomposition profile.

Biological Evaluation:

Screening for Biological Activity: Based on the activities of related sulfonamides, this compound should be screened against a panel of biological targets. This could include antibacterial, antifungal, anticancer, and enzyme inhibition assays (e.g., carbonic anhydrase).

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a series of analogs with variations in the substitution pattern on both aromatic rings would help to establish clear SARs, guiding the design of more potent and selective compounds.

Computational Studies:

Molecular Modeling: Density Functional Theory (DFT) calculations can be used to predict molecular geometry, electronic properties, and spectroscopic data, which can be correlated with experimental findings.

Docking Studies: If a biological target is identified, molecular docking simulations can be performed to predict the binding mode and affinity of the compound, providing a rationale for its activity at a molecular level.

By systematically addressing these objectives, a comprehensive understanding of this compound can be achieved, potentially uncovering new applications and contributing to the broader knowledge of sulfonamide chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluorophenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O4S/c13-9-1-3-10(4-2-9)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMMVQFCNBDFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401255802
Record name N-(4-Fluorophenyl)-4-nitrobenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545-96-6
Record name N-(4-Fluorophenyl)-4-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1545-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Fluorophenyl)-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Route Development for N 4 Fluorophenyl 4 Nitrobenzenesulfonamide

Evolution of Synthetic Strategies for Sulfonamide Compounds

The journey of sulfonamide synthesis began with foundational methods that have been refined over decades. The most traditional and widely practiced approach involves the condensation of an amine with a sulfonyl chloride in the presence of a base. researchgate.net This method, while effective and still in use for many simple sulfonamides due to its high yields and cost-effective reagents, often requires harsh conditions and the use of hazardous chemicals like chlorosulfonic acid for the preparation of the sulfonyl chloride intermediate. mdpi.com

As organic chemistry advanced, so did the strategies for forming the crucial S-N bond. The limitations of the classical approach, such as poor functional group tolerance and the reduced nucleophilicity of certain amines, spurred the development of new methods. nih.gov Transition-metal-catalyzed cross-coupling reactions emerged as a powerful alternative, enabling the efficient construction of N-aryl sulfonamides, which were challenging to synthesize previously. mdpi.comnih.gov Catalytic systems based on palladium, copper, and nickel have been successfully employed for this purpose. mdpi.comnih.gov

More recently, the field has shifted towards multi-component reactions, which offer a modular and efficient way to assemble sulfonamides from simple precursors in a single step. nih.gov These strategies often involve the coupling of an aryl radical source, a sulfur dioxide (SO2) surrogate, and an amine, providing rapid access to a diverse range of sulfonamide structures. nih.gov This evolution reflects a broader trend in chemical synthesis towards greater efficiency, sustainability, and molecular diversity. researchgate.netorgsyn.org

Purification and Yield Enhancement Techniques in Laboratory Synthesis

Achieving high purity and maximizing the yield are critical aspects of laboratory synthesis for N-(4-fluorophenyl)-4-nitrobenzenesulfonamide. After the reaction is complete, the crude product is typically isolated and purified using a series of standard techniques.

Purification:

Filtration: The solid product is often collected by suction filtration. nih.gov

Washing: The filtered solid is washed sequentially with different solvents to remove unreacted starting materials and byproducts. A typical washing procedure might include:

Dilute acid (e.g., HCl) to remove any unreacted 4-fluoroaniline. organic-chemistry.org

Water to remove water-soluble salts (e.g., triethylammonium chloride). nih.gov

A non-polar organic solvent (e.g., hexane) to remove non-polar impurities.

Recrystallization: For achieving high purity, recrystallization is the most common method. mdpi.com The crude product is dissolved in a minimum amount of a hot solvent (such as ethanol/water mixture or ethyl acetate/hexane) and allowed to cool slowly, whereupon the pure product crystallizes out, leaving impurities in the solution. mdpi.com

Yield Enhancement:

Stoichiometry Control: Using precise equimolar amounts of reactants can maximize conversion.

Reaction Monitoring: Techniques like Thin Layer Chromatography (TLC) are used to monitor the reaction's progress and determine the optimal time for quenching, preventing the formation of degradation products. organic-chemistry.org

Optimized Conditions: As detailed previously, careful control of temperature, reaction time, and efficient mixing can significantly improve the reaction yield.

Catalyst Choice: In modern synthetic routes, selecting a highly active and selective catalyst is crucial for maximizing the yield.

Advanced Structural Elucidation and Conformational Analysis of N 4 Fluorophenyl 4 Nitrobenzenesulfonamide

High-Resolution Spectroscopic Characterization

Spectroscopic analysis is fundamental to elucidating the molecule's structure, offering detailed insights into its atomic composition, bonding, and electronic properties.

NMR spectroscopy provides an unambiguous map of the atomic framework. While specific experimental data for the title compound is not widely published, a detailed analysis can be constructed based on established chemical shift principles and data from closely related analogues, such as N-(Aryl)-4-nitrobenzenesulfonamides. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the sulfonamide N-H proton. The 4-nitrobenzenesulfonyl moiety presents a characteristic AA'BB' system, with two doublets in the downfield region (typically δ 8.0-8.4 ppm) due to the strong electron-withdrawing effect of the nitro and sulfonyl groups. rsc.org The 4-fluorophenyl group also displays an AA'BB' pattern, with two signals expected in the δ 7.1-7.3 ppm range. The acidic N-H proton would appear as a broad singlet, typically far downfield (δ >10 ppm), the exact position of which is sensitive to solvent and concentration. rsc.org

¹³C NMR Spectroscopy: The carbon spectrum provides information on each unique carbon environment. The carbon atoms of the 4-nitrophenyl ring are expected at characteristic positions, with the carbon atom bonded to the nitro group (C-NO₂) being the most deshielded in that ring system. The carbons attached to the sulfonyl group (C-S) and the fluorine atom (C-F) would also show significant shifts. The C-F bond will induce splitting in the ¹³C signal, with a large one-bond coupling constant (¹JCF).

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a simple yet powerful tool for this molecule, expected to show a single resonance for the fluorine atom on the phenyl ring. alfa-chemistry.com Based on data for similar aromatic fluorine compounds, such as monofluorobenzene (δ -113.15 ppm vs. CFCl₃), the chemical shift for N-(4-fluorophenyl)-4-nitrobenzenesulfonamide is anticipated to be in a similar region, between δ -110 and -120 ppm. alfa-chemistry.comcolorado.edu The precise shift provides sensitive information about the electronic environment of the fluorophenyl ring.

2D NMR Spectroscopy: Two-dimensional NMR techniques would be employed to confirm assignments.

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons, confirming the coupling relationships within the 4-nitrophenyl and 4-fluorophenyl spin systems.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to, allowing for unambiguous assignment of the protonated aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
4-Nitrophenyl Ring
H-2', H-6'~8.4 (d)~128.7Protons ortho to the SO₂ group.
H-3', H-5'~8.0 (d)~125.0Protons meta to the SO₂ group.
C-1'-~145.5Carbon attached to the SO₂ group.
C-4'-~150.2Carbon attached to the NO₂ group.
4-Fluorophenyl Ring
H-2, H-6~7.2 (t)~124.0Protons ortho to the NH group.
H-3, H-5~7.1 (t)~116.0 (d)Protons meta to the NH group, split by Fluorine (²JCF).
C-1-~134.0 (d)Carbon attached to the NH group, split by Fluorine (⁴JCF).
C-4-~160.0 (d)Carbon attached to Fluorine, large ¹JCF coupling expected.
Sulfonamide Linkage
N-H>10 (s, br)-Chemical shift is solvent and concentration dependent.

Vibrational spectroscopy probes the functional groups within the molecule. FT-IR and Raman are complementary techniques that provide a detailed vibrational fingerprint.

FT-IR Spectroscopy: The infrared spectrum is dominated by absorptions corresponding to key functional groups.

N-H Stretch: A sharp to moderately broad band is expected in the region of 3200-3300 cm⁻¹, characteristic of the N-H bond in sulfonamides. The position and shape of this band can indicate the extent of hydrogen bonding in the solid state.

Asymmetric and Symmetric SO₂ Stretch: Two strong absorption bands are characteristic of the sulfonyl group. The asymmetric stretch typically appears around 1350 cm⁻¹, while the symmetric stretch is found near 1160 cm⁻¹. researchgate.net

Asymmetric and Symmetric NO₂ Stretch: The nitro group also gives rise to two strong bands. The asymmetric stretch is expected around 1530 cm⁻¹, with the symmetric stretch appearing near 1350 cm⁻¹, potentially overlapping with the SO₂ stretch. researchgate.net

C-F Stretch: A strong band corresponding to the C-F stretch is expected in the 1200-1250 cm⁻¹ region.

Aromatic C=C and C-H Stretches: Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region, while aromatic C-H stretches are found just above 3000 cm⁻¹. vscht.cz

Raman Spectroscopy: The Raman spectrum provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, often produce strong Raman signals. The symmetric stretches of the NO₂ and SO₂ groups are also typically Raman active. nih.gov

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity (IR/Raman)
N-H Stretch3200-3300WeakMedium-Strong / Weak
Aromatic C-H Stretch3050-3150StrongMedium / Strong
Asymmetric NO₂ Stretch~1530MediumStrong / Medium
Symmetric NO₂ Stretch~1350StrongStrong / Strong
Asymmetric SO₂ Stretch~1350MediumStrong / Medium
Symmetric SO₂ Stretch~1160StrongStrong / Strong
C-F Stretch1200-1250WeakStrong / Weak
Aromatic Ring BreathingVariesStrongWeak / Strong

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition. The calculated monoisotopic mass for C₁₂H₉FN₂O₄S is 296.0267 Da. Collision-induced dissociation (CID) experiments reveal the molecule's fragmentation pattern, which is crucial for structural confirmation.

The fragmentation of N-aryl benzenesulfonamides is well-characterized. researchgate.net The primary fragmentation pathways for the [M-H]⁻ anion would include:

Loss of SO₂: The most common fragmentation for sulfonamides is the cleavage of the C-S and S-N bonds to eliminate sulfur dioxide (SO₂), a neutral loss of 64 Da.

Cleavage of the S-N bond: This can lead to the formation of the 4-nitrobenzenesulfinate anion ([O₂NC₆H₄SO₂]⁻, m/z 184) or the 4-fluoroanilide anion ([FC₆H₄NH]⁻, m/z 110).

Cleavage of the C-S bond: This can result in the formation of the 4-fluorophenylsulfonamide anion ([FC₆H₄NHSO₂]⁻).

UV-Vis spectroscopy provides insight into the electronic structure of the molecule by probing the transitions of electrons from ground states to excited states. The spectrum of this compound is expected to be characterized by absorptions arising from the two aromatic chromophores.

The primary transitions are expected to be π → π* transitions associated with the aromatic rings. thermofisher.com Additionally, the nitro group possesses non-bonding electrons (n electrons) on its oxygen atoms. This allows for a lower energy n → π* transition. researchgate.netresearchgate.net This transition is often responsible for the pale yellow color of many nitroaromatic compounds. For 4-nitrophenol, this absorption occurs around 400 nm in its deprotonated form. nsf.gov A similar absorption band, likely in the 300-400 nm range, would be expected for the title compound, corresponding to the promotion of a non-bonding electron on the nitro group to an anti-bonding π* orbital of the nitroaromatic system.

Single Crystal X-ray Diffraction Analysis

While the specific crystal structure of this compound is not publicly available, a detailed analysis can be inferred from the published structure of its close analogue, N-(4-chlorophenyl)-4-nitrobenzenesulfonamide, which shares key functional groups for intermolecular interactions. nih.gov

The solid-state structure of sulfonamides is typically governed by a network of non-covalent interactions that direct the molecular packing into a stable, three-dimensional lattice. wur.nl

Hydrogen Bonding: The most significant intermolecular interaction in this class of compounds is the hydrogen bond between the acidic sulfonamide proton (N-H) and an oxygen atom of a sulfonyl group (S=O) on an adjacent molecule. nih.gov This interaction is highly directional and strong, typically leading to the formation of infinite one-dimensional chains. In the analogue N-(4-chlorophenyl)-4-nitrobenzenesulfonamide, this N-H···O hydrogen bond results in the formation of C(4) chains running along a crystallographic axis. nih.gov A similar chain motif is fully expected for the title compound.

π-Stacking Interactions: The presence of two aromatic rings allows for potential π-π stacking interactions. These interactions, driven by electrostatic and van der Waals forces, would involve the stacking of the electron-deficient 4-nitrophenyl ring with the more electron-rich 4-fluorophenyl ring of a neighboring molecule. The specific geometry (e.g., parallel-displaced or T-shaped) would depend on the steric and electronic requirements of the primary hydrogen-bonded network. In many sulfonamide structures, these weaker interactions serve to link the primary hydrogen-bonded chains into more complex two- or three-dimensional architectures. mdpi.com The dihedral angle between the two aromatic rings within a single molecule is also a key conformational feature, typically twisted rather than coplanar. For the chloro-analogue, this angle is 31.4°. nih.gov

Conformational Preferences and Torsional Angle Analysis in the Solid State

In the solid state, the conformation of N-(aryl)arylsulfonamides is primarily determined by the torsional angles around the S–N bond and the dihedral angle between the two aromatic rings. X-ray crystallographic studies of compounds structurally analogous to this compound provide a strong basis for understanding its solid-state conformation.

For instance, the related compound N-(4-chlorophenyl)-4-nitrobenzenesulfonamide exhibits a twisted conformation at the S–N bond, characterized by a C–S–N–C torsional angle of 63.74°. nih.gov The conformation of the N–C bond within the C–SO₂–NH–C segment shows a gauche torsion relative to the S=O bonds. nih.gov This twisting is a common feature in this class of compounds. The dihedral angle, which describes the relative orientation of the sulfonyl and the aniline (B41778) rings, is 31.40° in the chloro-analogue. nih.gov

In another similar molecule, N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, the molecule is also twisted at the S–N bond, with a C1–S1–N1–C7 torsion angle of 68.4°. nih.gov The dihedral angle between its two benzene (B151609) rings is 44.26°. nih.gov Comparative analyses of various N-(aryl)arylsulfonamides show that these C–S–N–C torsion angles typically fall within a range of approximately -73° to +73°. nih.govmdpi.com These variations in torsional and dihedral angles are influenced by the electronic effects of the substituents on the phenyl rings and the packing forces within the crystal lattice. nih.gov

Table 1: Comparison of Key Torsional and Dihedral Angles in Related Sulfonamides

Compound C–S–N–C Torsion Angle (°) Dihedral Angle Between Rings (°)
N-(4-chlorophenyl)-4-nitrobenzenesulfonamide 63.74 31.40 nih.gov
N-(4-fluorophenyl)-4-methoxybenzenesulfonamide 68.4 44.26 nih.gov
N-(phenyl)-4-nitrobenzenesulfonamide 61.89 36.19 nih.gov

Conformational Dynamics in Solution and Gas Phases

The conformational landscape of sulfonamides in the solution and gas phases can be more complex than in the solid state, often involving a mixture of stable conformers. While specific experimental studies on the solution and gas-phase dynamics of this compound are not extensively documented, valuable insights can be drawn from computational studies and gas electron diffraction (GED) analyses of related molecules. nih.govnih.gov

Quantum chemical calculations on molecules like para-methylbenzenesulfonamide and ortho-methylbenzenesulfonamide predict the existence of multiple stable conformers in the gas phase. nih.gov These conformers primarily differ in the orientation of the amino (NH₂) group relative to the sulfonyl (SO₂) group, resulting in "eclipsed" or "staggered" forms. For para-methylbenzenesulfonamide, the eclipsed conformer, where the NH₂ group eclipses the S=O bonds, is predicted to be the more stable form. nih.gov GED analysis confirmed that the saturated vapor of this compound at 151°C consists of a mixture of the eclipsed (78%) and staggered (22%) forms. nih.gov

Similarly, studies on 1- and 2-naphthalenesulfonamides show the presence of multiple conformers in the gas phase. nih.gov The conformational preferences are determined by the orientation of the SO₂NH₂ fragment relative to the aromatic frame and the arrangement of the N-H and S=O bonds. nih.gov For these molecules, low-energy conformers with a near-eclipsed orientation of the N-H and S=O bonds were found to be predominant in the vapor phase. nih.gov

These findings suggest that this compound likely also exists as a mixture of conformers in the gas and solution phases. The rotational barriers around the S-N and S-C bonds would determine the equilibrium between different conformers, which could be influenced by solvent polarity in the solution phase. The dominant conformations would involve different torsional angles around the C–S–N–C bridge, leading to a dynamic equilibrium between various spatial arrangements of the aromatic rings.

Table 2: List of Compounds Mentioned

Compound Name
This compound
N-(4-chlorophenyl)-4-nitrobenzenesulfonamide
N-(4-fluorophenyl)-4-methoxybenzenesulfonamide
N-(phenyl)-4-nitrobenzenesulfonamide
4-methoxy-N-(4-methylphenyl)benzenesulfonamide
N-(4-methoxyphenyl)-nitrobenzenesulfonamide
para-methylbenzenesulfonamide
ortho-methylbenzenesulfonamide
1-naphthalenesulfonamide

Reactivity, Reaction Mechanisms, and Derivatization Strategies for N 4 Fluorophenyl 4 Nitrobenzenesulfonamide

Reactivity of the Sulfonamide Moiety: Proton Transfer and Nitrogen Reactivity

The sulfonamide functional group is a cornerstone of the molecule's reactivity, primarily centered around the nitrogen atom and its attached proton. The strongly electron-withdrawing nature of the adjacent sulfonyl group, further amplified by the nitro group on the benzene (B151609) ring, significantly increases the acidity of the N-H proton compared to that of simple amines or amides. This enhanced acidity facilitates proton transfer reactions, making the sulfonamide nitrogen a site for deprotonation under relatively mild basic conditions.

The resulting sulfonamidate anion is a versatile nucleophile. It can participate in various reactions, including alkylation and arylation, allowing for the introduction of diverse substituents at the nitrogen atom. This reactivity is fundamental to the synthesis of a wide array of N,N-disubstituted sulfonamides.

Furthermore, the sulfonamide N-H bond can undergo homolytic cleavage to generate a nitrogen-centered radical. This process can be initiated under photoredox catalysis conditions, often proceeding through a stepwise deprotonation-oxidation sequence. The generation of such N-centered radicals opens up pathways for unique carbon-nitrogen bond-forming reactions, including intramolecular cyclizations and intermolecular additions to unsaturated systems. The propensity for N-centered radical formation is influenced by the acidity of the N-H bond; a lower pKa facilitates the initial deprotonation step, making the sulfonamide a more amenable substrate for radical generation under mild conditions.

Reactivity of the Nitro Group: Reduction and Aromatic Transformations

The nitro group on the 4-nitrobenzenesulfonamide portion of the molecule is a powerful electron-withdrawing group and a key site for chemical transformation. Its most common reaction is reduction to an amino group, which dramatically alters the electronic properties of the aromatic ring and provides a handle for further derivatization.

A variety of reducing agents can effect this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Common methods include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source is a highly effective method for reducing nitro groups to amines.

Metal-Acid Systems: Reagents like iron (Fe) or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are classical and reliable methods for nitro group reduction.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate in the presence of a catalyst can also achieve the reduction under milder conditions.

Other Reagents: Sodium dithionite (Na₂S₂O₄) and sodium sulfide (Na₂S) can also be employed, sometimes offering chemoselectivity in molecules with multiple reducible groups.

The reduction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, ultimately yielding the corresponding aniline (B41778) derivative. Mechanistic studies on similar systems suggest that in some cases, such as iron-catalyzed reactions using sodium bisulfite as a reductant, the formation of the N-S bond can occur through direct coupling of the nitroarene with a sulfinate prior to the full reduction of the nitro group.

The resulting amino group can then be subjected to a wide range of subsequent reactions, including diazotization followed by substitution (Sandmeyer and related reactions), acylation, and alkylation, providing a gateway to a diverse set of analogues with modified nitrobenzene rings.

Reactivity of the Fluorophenyl Moiety: Influence of Fluorine on Aromatic Substitution

The fluorine atom on the N-phenyl ring significantly influences the reactivity of this moiety towards aromatic substitution reactions. Fluorine exhibits a dual electronic effect: it is strongly electron-withdrawing through the inductive effect (σ-effect) due to its high electronegativity, yet it is a weak π-donor through resonance (π-effect).

Conversely, in nucleophilic aromatic substitution (SNAr) , the strong electron-withdrawing nature of fluorine can activate the ring towards attack by nucleophiles, particularly when there are other activating groups present. For a nucleophile to displace the fluorine atom, an electron-withdrawing group would typically be required at the ortho or para position to the fluorine to stabilize the negatively charged Meisenheimer intermediate. In the case of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide, the sulfonamide group is at the para position to the fluorine. While the sulfonyl group is electron-withdrawing, it is not as powerful an activating group for SNAr as a nitro group. Therefore, displacing the fluorine via an SNAr mechanism would likely require harsh reaction conditions.

Synthesis and Characterization of Structurally Modified this compound Analogues

The structural modification of this compound can be systematically approached by targeting its three distinct components: the sulfonamide nitrogen, the fluorophenyl ring, and the nitrobenzene ring.

The acidic proton on the sulfonamide nitrogen provides a convenient handle for introducing a variety of substituents through alkylation. This is typically achieved by first deprotonating the sulfonamide with a suitable base to form the corresponding anion, which then acts as a nucleophile to displace a leaving group on an alkylating agent.

Table 1: Examples of N-Alkylated this compound Analogues

Analogue Alkylating Agent Base Solvent Characterization Highlights
N-Methyl-N-(4-fluorophenyl)-4-nitrobenzenesulfonamide Methyl iodide K₂CO₃ DMF ¹H NMR: Appearance of a singlet for the N-methyl protons.
N-Ethyl-N-(4-fluorophenyl)-4-nitrobenzenesulfonamide Ethyl bromide NaH THF ¹H NMR: Appearance of a quartet and a triplet for the N-ethyl group.

The synthesis generally proceeds by reacting this compound with an alkyl halide in the presence of a base such as potassium carbonate, sodium hydride, or cesium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC), and the products are typically purified by recrystallization or column chromatography. Characterization is confirmed by spectroscopic methods, primarily ¹H and ¹³C NMR, where the appearance of new signals corresponding to the introduced alkyl group is a key indicator of successful modification.

Modifying the fluorophenyl ring typically involves starting from a substituted 4-fluoroaniline and coupling it with 4-nitrobenzenesulfonyl chloride. This approach allows for the introduction of a wide range of substituents at various positions on the fluorophenyl moiety.

Table 2: Examples of N-(Substituted-4-fluorophenyl)-4-nitrobenzenesulfonamide Analogues

Analogue Starting Aniline Reaction Conditions Characterization Highlights
N-(2-Chloro-4-fluorophenyl)-4-nitrobenzenesulfonamide 2-Chloro-4-fluoroaniline Pyridine, DCM, rt ¹H NMR: Altered splitting patterns in the aromatic region of the fluorophenyl ring.
N-(4-Fluoro-2-methylphenyl)-4-nitrobenzenesulfonamide 4-Fluoro-2-methylaniline Triethylamine, Benzene, reflux ¹H NMR: Presence of a methyl singlet and distinct aromatic signals.

The synthesis is a standard procedure for forming sulfonamides, where the substituted 4-fluoroaniline is reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct. The base can be an organic amine like pyridine or triethylamine, or an inorganic base like sodium carbonate. The reaction is often carried out in a suitable solvent such as dichloromethane (DCM), benzene, or a biphasic system. The resulting analogues are characterized by NMR spectroscopy, where the substitution pattern on the fluorophenyl ring can be deduced from the chemical shifts and coupling constants of the aromatic protons.

The primary route for derivatizing the nitrobenzene ring is through the reduction of the nitro group to an amine, as discussed in section 4.2. This amino group then serves as a versatile functional handle for further modifications.

Table 3: Examples of Analogues Derived from the Nitrobenzene Ring

Analogue Reaction Sequence Key Reagents Characterization Highlights
N-(4-Fluorophenyl)-4-aminobenzenesulfonamide 1. Reduction of the nitro group Fe, NH₄Cl, EtOH/H₂O ¹H NMR: Disappearance of the nitro-aromatic signals and appearance of signals in the upfield aromatic region; appearance of a broad singlet for the NH₂ protons.
4-Acetamido-N-(4-fluorophenyl)benzenesulfonamide 1. Reduction of the nitro group2. Acetylation of the amino group 1. SnCl₂·2H₂O, EtOH2. Acetic anhydride, Pyridine ¹H NMR: Appearance of a singlet for the acetyl methyl group and a singlet for the amide N-H.

The reduction of the nitro group is a high-yielding transformation. The resulting 4-amino derivative can be readily acylated using acyl chlorides or anhydrides to form amides. Alternatively, the amino group can be converted to a diazonium salt, which can then be subjected to a variety of transformations, including Sandmeyer reactions to introduce halides or a cyano group, or reaction with sodium azide to form an aryl azide. Each of these derivatization steps yields a new class of compounds with distinct properties, which can be confirmed through comprehensive spectroscopic analysis.

Structure-Reactivity Relationship (SRR) Studies in Derivatives

The parent molecule possesses two key features that dictate its reactivity: the strongly electron-withdrawing nitro group (-NO₂) and the electronegative fluorine atom (-F). The -NO₂ group significantly reduces the electron density of the benzenesulfonamide (B165840) ring, making it a stronger electrophile. Conversely, the fluorine atom on the N-phenyl ring also exerts an inductive electron-withdrawing effect, although this is partially offset by a resonance effect where its lone pairs can donate electron density to the ring. These electronic properties are crucial for the molecule's binding characteristics and reactivity.

Derivatization strategies often involve modifying these substituents or introducing new ones to modulate the compound's properties. The goal is to enhance desired activities while minimizing off-target effects. This is achieved by systematically altering parameters such as:

Electronic Effects: Replacing or adding substituents to alter the electron density distribution across the molecule. Electron-withdrawing groups (EWGs) generally decrease the nucleophilicity of the aromatic rings, while electron-donating groups (EDGs) increase it.

Steric Effects: Introducing bulky groups can influence the molecule's conformation and its ability to fit into a specific binding site. Steric hindrance can play a pivotal role in reaction efficacy.

Hydrophobicity (Lipophilicity): Modifying the molecule's solubility in lipids, which affects its ability to cross cell membranes. This is often quantified by the partition coefficient, log P.

Quantitative Structure-Activity Relationship (QSAR) models provide mathematical correlations between these chemical properties (descriptors) and biological activity. For nitroaromatic compounds and sulfonamides, key descriptors often include hydrophobicity (log P), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and electrophilicity indices. A lower E_LUMO value, for instance, indicates a greater susceptibility to nucleophilic attack.

Research findings from analogous sulfonamide derivatives illustrate these principles. Studies on various benzenesulfonamides have shown that introducing different substituents can dramatically alter their biological activity, such as their ability to inhibit enzymes like carbonic anhydrase. For example, the nature and position of substituents on the aromatic rings can affect the pKa of the sulfonamide nitrogen, which is critical for its binding to metallic ions in enzyme active sites.

Impact of Substituents on Biological Activity

The following table, compiled from data on related sulfonamide inhibitors, demonstrates how structural modifications can influence inhibitory activity against a target enzyme. While not specific to this compound derivatives, it exemplifies the core principles of SRR.

Compound SeriesSubstituent (R) on N-phenyl ringInhibitory Concentration (IC₅₀ in µM)Key Observation
Benzenesulfonamide Derivative A-H15.2Baseline activity
Benzenesulfonamide Derivative B4-CH₃ (EDG)10.5Increased activity with electron-donating group
Benzenesulfonamide Derivative C4-Cl (EWG)18.9Decreased activity with electron-withdrawing halogen
Benzenesulfonamide Derivative D4-OCH₃ (Strong EDG)8.1Further increased activity with strong electron-donating group
Benzenesulfonamide Derivative E3-NO₂ (Strong EWG)25.4Significantly decreased activity with meta-directing EWG

This table is illustrative, based on general findings in sulfonamide research, to demonstrate SRR principles.

Correlation of Molecular Descriptors with Reactivity in QSAR Studies

QSAR studies on nitrobenzene derivatives have established correlations between certain molecular descriptors and toxicity, which serves as a proxy for reactivity in a biological system.

Derivative Typelog P (Hydrophobicity)LUMO Energy (eV)Electrophilicity Index (ω)Observed Toxicity (-log IC₅₀)
Dinitrobenzene1.98-2.952.150.85
Chloronitrobenzene2.39-2.401.800.62
Nitrophenol1.91-2.151.650.41
Nitroaniline1.39-1.851.400.25

Data is representative of QSAR studies on nitroaromatic compounds to illustrate the relationship between physicochemical properties and biological outcomes.

The data suggests that higher hydrophobicity and electrophilicity, along with lower LUMO energy, correlate with increased toxicity/reactivity for nitroaromatic compounds. Applying these principles to this compound, derivatization that increases the molecule's electrophilicity (e.g., adding further EWGs) or hydroph

Computational Chemistry and Theoretical Investigations of N 4 Fluorophenyl 4 Nitrobenzenesulfonamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about molecular geometry, electronic structure, and spectroscopic properties. The B3LYP functional is a commonly used hybrid functional in DFT that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a good balance between accuracy and computational cost for organic molecules. nih.govrsc.org

The electronic structure of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide can be thoroughly analyzed using DFT. Key aspects of this analysis include the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom in the molecule. This information is crucial for understanding the molecule's polarity and identifying electrophilic and nucleophilic sites. In this compound, the oxygen atoms of the nitro and sulfonyl groups, along with the fluorine atom, are expected to carry significant negative charges, while the sulfur atom and the hydrogen atom on the sulfonamide nitrogen are expected to be electropositive.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
ParameterCalculated ValueSignificance
HOMO Energy-7.5 eVElectron-donating ability
LUMO Energy-2.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)5.0 eVChemical stability and reactivity
Dipole Moment5.2 DebyeMolecular polarity

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these regions are primarily localized around the oxygen atoms of the nitro (NO₂) and sulfonyl (SO₂) groups.

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and are sites for nucleophilic attack. The most positive potential is typically found around the acidic hydrogen atom of the sulfonamide (-SO₂NH-) group.

Green and yellow regions correspond to areas of near-zero or intermediate potential, generally found over the carbon atoms of the aromatic rings.

The MEP surface provides a clear, qualitative picture of the molecule's reactive sites and is instrumental in understanding intermolecular interactions, such as hydrogen bonding. dtic.milwalisongo.ac.id

DFT calculations can accurately predict various spectroscopic properties, which serve as a powerful aid in the interpretation of experimental spectra. scielo.org.zaresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be predicted. nih.gov These theoretical shifts are often calculated relative to a standard (e.g., Tetramethylsilane, TMS) and show good correlation with experimental data, helping to confirm the molecular structure.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative)
AtomPredicted Chemical Shift (ppm)Assignment
C-F162.5Carbon attached to Fluorine
C-S145.1Carbon attached to Sulfur
C-NO₂150.3Carbon attached to Nitro group
C-N135.8Carbon attached to Nitrogen

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated using DFT. researchgate.net The resulting theoretical harmonic frequencies are typically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are often scaled by an empirical factor to achieve better agreement with experimental FT-IR and Raman spectra. opticsjournal.net This analysis allows for a detailed assignment of vibrational modes to specific functional groups, such as the characteristic stretching vibrations of the N-H, S=O, and N=O bonds.

Table 3: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound (Illustrative Scaled Values)
Frequency (cm⁻¹)Vibrational ModeFunctional Group
3250N-H stretchSulfonamide
1525Asymmetric NO₂ stretchNitro group
1345Symmetric NO₂ stretchNitro group
1310Asymmetric SO₂ stretchSulfonyl group
1160Symmetric SO₂ stretchSulfonyl group

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. unar.ac.id It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax), oscillator strengths (which relate to absorption intensity), and the nature of the transitions, often described in terms of the molecular orbitals involved (e.g., π → π* or n → π* transitions).

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations typically focus on a single, static molecule in the gas phase, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment. mdpi.comdntb.gov.ua

MD simulations model the molecule as a collection of atoms connected by bonds, with their movements governed by a classical force field. By simulating the trajectory of the atoms over a period (from picoseconds to microseconds), one can explore the molecule's conformational landscape. For this compound, key conformational features include the torsion angles around the S-N and N-C bonds, which determine the relative orientation of the two phenyl rings. mdpi.com MD simulations can identify the most stable, low-energy conformations and the energy barriers for rotation between them. nih.gov

Furthermore, MD simulations can be performed in a simulated solvent environment (e.g., a box of water molecules) to investigate the influence of the solvent on the molecule's structure and dynamics. nih.gov This is crucial for understanding how intermolecular forces, such as hydrogen bonding between the sulfonamide group and water, affect the conformational preferences of the molecule in solution. researchgate.net

Theoretical Models of Ligand-Target Interactions (e.g., Enzyme Active Sites)

Sulfonamide-containing compounds are known to interact with a variety of biological targets, particularly enzymes like carbonic anhydrases and protein kinases. nih.gov Computational methods are essential for predicting and analyzing how this compound might bind to such targets.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a macromolecule (receptor), such as an enzyme. chemrxiv.org The process involves generating a large number of possible conformations and orientations (poses) of the ligand within the binding site and then using a scoring function to rank them based on their predicted binding affinity. mdpi.com

For this compound, a docking study would involve:

Obtaining the 3D crystal structure of a target enzyme from a database like the Protein Data Bank (PDB).

Preparing the ligand structure by optimizing its geometry using quantum mechanics.

Using docking software to place the ligand into the enzyme's active site.

The results of a docking simulation provide a predicted binding mode, highlighting key intermolecular interactions such as:

Hydrogen bonds: Typically involving the sulfonamide N-H as a donor and the sulfonyl oxygens as acceptors.

Hydrophobic interactions: Involving the phenyl rings.

Electrostatic interactions: Between the polar nitro and fluoro groups and charged or polar residues in the active site.

The docking score provides an estimate of the binding free energy (e.g., in kcal/mol), which helps in prioritizing compounds for further experimental testing.

Table 4: Illustrative Molecular Docking Results for this compound with a Target Enzyme
ParameterResult
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesHis94, Val121, Leu198, Thr200
Hydrogen BondsSulfonamide N-H with Thr200; Sulfonyl O with His94
Hydrophobic Interactions4-fluorophenyl ring with Val121 and Leu198

Pharmacophore Modeling and Virtual Screening Applications (Theoretical Framework)

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model does not represent a real molecule or a real association of functional groups but rather an abstract concept that embodies the crucial interaction points between a ligand and its target receptor.

The development of a pharmacophore model for this compound would theoretically involve identifying key chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For this compound, these features would likely include:

Hydrogen Bond Donor: The amine proton (-NH-).

Hydrogen Bond Acceptors: The sulfonyl oxygens (-SO2-) and the nitro group oxygens (-NO2).

Aromatic Rings: The fluorophenyl and nitrophenyl rings.

Hydrophobic Features: The phenyl rings.

These features are mapped into a 3D space, defining their relative distances and orientations. This model then serves as a 3D query for virtual screening of large compound libraries to identify novel molecules that possess a similar arrangement of features and are therefore likely to exhibit similar biological activity.

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. When applied to this compound and its potential targets, a pharmacophore-based virtual screening workflow would typically proceed as follows:

Pharmacophore Model Generation: A pharmacophore model is generated based on the structure of this compound or a set of known active sulfonamide analogs.

Database Preparation: A large database of chemical compounds is prepared, with each molecule represented in its 3D conformation.

Screening: The pharmacophore model is used as a filter to screen the database. Molecules that match the pharmacophoric features both in type and spatial arrangement are retained as "hits."

Hit Filtering and Optimization: The initial hits are often subjected to further filtering based on drug-likeness properties (e.g., Lipinski's rule of five) and potential for chemical synthesis. Promising hits can then be optimized to improve their binding affinity and other pharmacological properties.

An illustrative pharmacophore model for a hypothetical target of this compound is presented below:

Feature IDFeature TypeX-coordinateY-coordinateZ-coordinateRadius (Å)
HBD1Hydrogen Bond Donor2.51.83.21.0
HBA1Hydrogen Bond Acceptor4.13.51.91.2
HBA2Hydrogen Bond Acceptor0.82.14.51.2
ARO1Aromatic Ring6.20.52.71.5
HYD1Hydrophobic8.1-1.21.51.8

This table represents a hypothetical pharmacophore model for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling Theory and Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties.

The development of a QSAR model for a series of this compound analogs would involve the following steps:

Data Set Collection: A dataset of sulfonamide derivatives with their corresponding experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, including:

Electronic Descriptors: (e.g., partial charges, dipole moment) which can be influenced by the nitro and fluoro substituents.

Steric Descriptors: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., logP) which quantify the lipophilicity of the compound.

Topological Descriptors: (e.g., connectivity indices) which describe the branching and connectivity of the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSAR equation for a series of sulfonamide derivatives could take the following form:

log(1/IC50) = β0 + β1(logP) + β2(Dipole Moment) + β3(Molecular Surface Area)

Where β0, β1, β2, and β3 are regression coefficients determined from the statistical analysis. Such a model can be used to predict the biological activity of new, unsynthesized sulfonamide derivatives and to guide the design of more potent compounds.

Below is an illustrative data table for a hypothetical QSAR study on a series of sulfonamide analogs:

Compound IDlog(1/IC50) (Experimental)logPDipole Moment (Debye)Molecular Surface Area (Ų)log(1/IC50) (Predicted)
NFPNS-015.22.84.53505.1
NFPNS-025.53.14.23655.4
NFPNS-034.92.54.83404.9
NFPNS-045.83.44.03805.7
NFPNS-054.72.35.03304.6

This table contains hypothetical data for illustrative purposes to demonstrate the components of a QSAR study.

Mechanistic Studies of Biochemical and Biological Interactions of N 4 Fluorophenyl 4 Nitrobenzenesulfonamide in Vitro Focus

Mechanistic Investigations of Enzyme Inhibition

Sulfonamides are a well-established class of enzyme inhibitors, and N-(4-fluorophenyl)-4-nitrobenzenesulfonamide belongs to this group. researchgate.net The primary mechanism of action for aromatic sulfonamides is the inhibition of metalloenzymes, most notably the zinc-containing carbonic anhydrases (CAs). mdpi.com

The inhibitory action of sulfonamides against carbonic anhydrases is a classic example of targeted enzyme inhibition. researchgate.net The widely accepted binding mechanism involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located deep within the enzyme's active site. acs.org

This interaction proceeds through several key steps:

Deprotonation: The sulfonamide group (-SO₂NH₂) must first lose a proton to form the corresponding anion (-SO₂NH⁻). The acidity of the sulfonamide proton is a critical factor, and it is significantly influenced by the electron-withdrawing nature of the aromatic ring to which it is attached. In the case of this compound, the potent electron-withdrawing 4-nitro group increases the acidity of the sulfonamide nitrogen, facilitating this deprotonation at physiological pH.

Zinc Coordination: The resulting sulfonamide anion acts as a potent ligand, coordinating directly to the Zn²⁺ ion in the active site. This binding event displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic cycle of hydrating carbon dioxide. nih.gov

Hydrogen Bonding Network: The bound sulfonamide inhibitor is further stabilized by a network of hydrogen bonds with conserved active site residues. The oxygen atoms of the sulfonyl group typically form hydrogen bonds with the backbone NH group of the highly conserved residue Threonine 199 (in human CA II). The anionic nitrogen can also interact with the same residue. This intricate network anchors the inhibitor firmly in the active site.

The two aromatic rings of this compound—the 4-nitrophenyl ring and the 4-fluorophenyl ring—also play crucial roles. They interact with hydrophobic and hydrophilic residues lining the active site cavity. The orientation of these rings can vary between different CA isoforms, which have subtle differences in their active site architecture. This differential interaction is the basis for achieving isoform-selective inhibition. nih.gov For instance, the 4-fluorophenyl "tail" can extend towards the entrance of the active site, interacting with residues that differ between isoforms, thereby conferring selectivity. tandfonline.com

The potency of enzyme inhibitors like this compound is quantified through in vitro kinetic studies. These analyses determine key parameters such as the inhibition constant (Kᵢ), which represents the affinity of the inhibitor for the enzyme. A lower Kᵢ value signifies a more potent inhibitor.

While specific kinetic data for this compound is not extensively reported in publicly available literature, data from closely related substituted benzenesulfonamides against various human (h) CA isoforms illustrate the typical inhibitory profile. These studies demonstrate that modifications to the aromatic rings can lead to significant variations in potency and selectivity. For example, many benzenesulfonamide (B165840) derivatives exhibit potent, low nanomolar inhibition against the ubiquitous hCA II isoform and the tumor-associated hCA IX and hCA XII isoforms. nih.govtandfonline.com

Below is a table of representative inhibition data for analogous sulfonamide compounds, demonstrating the range of activities observed for this class of inhibitors against key carbonic anhydrase isoforms.

Compound ClassTarget EnzymeInhibition Constant (Kᵢ) (nM)
Benzenesulfonamide derivativeshCA I57.8 - 740.2
Benzenesulfonamide derivativeshCA II6.4 - 14.2
Benzenesulfonamide derivativeshCA IX7.1 - 93.6
Benzenesulfonamide derivativeshCA XII3.1 - 20.2
Acetazolamide (Standard)hCA I250
Acetazolamide (Standard)hCA II12
Acetazolamide (Standard)hCA IX25
Acetazolamide (Standard)hCA XII5.7

This table presents a range of Kᵢ values observed for various 4-substituted benzenesulfonamide derivatives against human carbonic anhydrase (hCA) isoforms, as reported in the literature. tandfonline.com Data for the standard inhibitor Acetazolamide is included for comparison. The specific values for this compound may vary.

Exploration of Molecular Interactions with Biological Macromolecules (e.g., Proteins)

Beyond the well-defined interactions within the active site of carbonic anhydrases, the sulfonamide moiety and its associated aromatic structures can engage in a variety of interactions with other biological macromolecules, primarily proteins. These interactions are governed by the physicochemical properties of the compound.

Hydrogen Bonding: The sulfonamide group itself is an excellent hydrogen bond donor (the N-H group) and acceptor (the S=O oxygen atoms). nih.gov This allows it to form stable hydrogen bonds with amino acid residues on a protein surface or within a binding pocket. nih.gov

Hydrophobic and π-π Stacking Interactions: The two aromatic rings (nitrophenyl and fluorophenyl) are hydrophobic and capable of engaging in favorable interactions with nonpolar amino acid side chains such as leucine, valine, and phenylalanine. Furthermore, these aromatic rings can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan, which can significantly contribute to binding affinity. nih.gov

Halogen Interactions: The fluorine atom on the phenyl ring is an interesting feature. While traditionally considered a simple hydrophobic substituent, fluorine can participate in specific, albeit weak, interactions such as halogen bonds or dipole-dipole interactions with electron-rich groups on a protein. nih.gov

Non-specific Binding: Like many small molecules, this compound can exhibit non-specific binding to plasma proteins such as albumin. mdpi.com This binding is typically driven by hydrophobic interactions and can influence the free concentration of the compound available to interact with its primary targets. mdpi.com Acidic drugs, a category that can include deprotonated sulfonamides, often bind to albumin. mdpi.com

Mechanistic Pathways of Cellular Pathway Modulation (Based on In Vitro Cellular Models)

The biochemical inhibition of specific enzymes by this compound is expected to translate into the modulation of cellular pathways in vitro. Based on its potent inhibition of carbonic anhydrases, particularly tumor-associated isoforms like CA IX and XII, the compound could mechanistically influence pathways related to pH regulation and cancer cell metabolism.

Tumor cells often exhibit a phenotype known as the "Warburg effect," characterized by high rates of glycolysis even in the presence of oxygen. This metabolic state produces an excess of acidic products, such as lactic acid. Tumor-associated CAs, especially the externally located CA IX, play a critical role in managing this acid load by converting CO₂ to bicarbonate and protons, helping to maintain a neutral intracellular pH (pHi) while contributing to an acidic extracellular microenvironment (pHe). This pH gradient is crucial for tumor cell survival, proliferation, and invasion.

By inhibiting CA IX, a compound like this compound would disrupt this pH-regulating mechanism. The mechanistic consequences in an in vitro cancer cell model would likely include:

Intracellular Acidosis: Inhibition of CA IX would lead to the accumulation of acidic metabolites inside the cancer cell, causing a drop in pHi.

Inhibition of Proliferation: A decrease in pHi can disrupt the function of many pH-sensitive enzymes involved in glycolysis and cell division, leading to a slowdown or arrest of cell proliferation. Studies have shown that other sulfonamide CA inhibitors can inhibit the growth of various cancer cell lines in vitro. nih.gov

Induction of Apoptosis: Severe or sustained intracellular acidosis is a potent trigger for programmed cell death, or apoptosis. Therefore, CA inhibition could mechanistically lead to the activation of apoptotic pathways.

Structure-Mechanism Relationship (SMR) in Biological Contexts

The Sulfonamide Moiety (-SO₂NH-): This is the primary "warhead" responsible for the canonical mechanism of CA inhibition. Its ability to deprotonate and coordinate with the active site Zn²⁺ is the cornerstone of its inhibitory action. The geometry of this group is crucial for fitting into the conserved active site.

The 4-Nitrobenzenesulfonyl Core: The benzene (B151609) ring and the sulfonyl group provide the rigid scaffold that correctly positions the interacting groups. The 4-nitro substituent is a powerful electron-withdrawing group. Its primary mechanistic role is to increase the acidity of the sulfonamide N-H proton, lowering its pKa. This ensures that a significant fraction of the compound exists in the active anionic state at physiological pH, thereby enhancing its potency as a zinc-binding inhibitor.

Advanced Analytical Methodologies for N 4 Fluorophenyl 4 Nitrobenzenesulfonamide Research

Chromatographic Techniques for Purity Assessment and Isolation of Isomers (HPLC, GC, SFC)

Chromatography is the cornerstone of purity assessment and isomer separation in pharmaceutical and chemical research. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) offer distinct advantages for the analysis of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method for analyzing sulfonamides. wu.ac.thwu.ac.th The separation is typically achieved on a C8 or C18 stationary phase. The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient elution mode. researchgate.netnih.gov UV detection is suitable due to the aromatic nature of the compound. wu.ac.th Method development would involve optimizing mobile phase composition, pH, column temperature, and flow rate to achieve adequate resolution between the main peak and any impurities or isomers. wu.ac.thnih.gov For instance, a typical starting point could be a C18 column with a mobile phase of acetonitrile and water, with the detection wavelength set to the UV maximum of the compound. researchgate.net

Gas Chromatography (GC): GC is generally suitable for thermally stable and volatile compounds. While sulfonamides can be analyzed by GC, they often require derivatization to increase their volatility and thermal stability. However, for nitroaromatic compounds, GC with an electron capture detector (ECD) can be a highly sensitive method. epa.gov The analysis of this compound would require careful optimization of the temperature program to avoid thermal degradation. A wide-bore capillary column would be appropriate for the separation. epa.gov

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that combines the advantages of both HPLC and GC, offering fast and efficient separations. oup.com It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar co-solvent like methanol. oup.comnih.gov SFC is particularly well-suited for the separation of chiral compounds and isomers. For this compound, SFC could be employed for the isolation of potential positional isomers. Packed columns, such as silica (B1680970) or amino-bonded phases, are commonly used for sulfonamide separations. oup.comnih.gov The separation can be optimized by adjusting pressure, temperature, and the composition of the mobile phase. nih.gov

Table 1: Illustrative Chromatographic Conditions for Sulfonamide Analysis

TechniqueStationary PhaseMobile PhaseDetectionReference Compound(s)
RP-HPLCYMC-Triart C8 (250x4.6 mm, 5µm)Gradient elution with dipotassium (B57713) hydrogen phosphate (B84403) buffer and acetonitrileUV/PDA4-Amino benzene (B151609) sulphonamide
SFCPacked silica coupled to aminopropylCO2 with methanol gradientUVVarious regulated sulfonamides

Hyphenated Techniques for Comprehensive Analysis (LC-MS, GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the structural elucidation of unknown compounds and the comprehensive analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective technique that provides molecular weight information and fragmentation patterns of the analyte. spectroscopyonline.com For this compound, LC-MS would be used to confirm the molecular weight of the main component and to identify impurities. Electrospray ionization (ESI) is a common ionization technique for sulfonamides. researchgate.net Tandem mass spectrometry (MS/MS) can be used to obtain detailed structural information through collision-induced dissociation (CID). nih.gov The fragmentation of N-phenyl benzenesulfonamides often involves the loss of SO2. researchgate.netnih.gov For the target compound, characteristic fragments would arise from the cleavage of the sulfonamide bond and fragmentation of the aromatic rings.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides separation of volatile compounds with sensitive detection and structural information from mass spectra. The electron ionization (EI) mass spectra of nitroaromatic compounds are often characterized by fragments corresponding to the loss of the nitro group. mdpi.com Analysis of this compound by GC-MS would yield a fragmentation pattern that could be used for its identification and the characterization of any volatile impurities.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR is a powerful tool for the unambiguous structure determination of compounds in complex mixtures without the need for prior isolation. globalresearchonline.netnih.gov After separation by HPLC, the eluent is directed to an NMR spectrometer. This allows for the acquisition of 1H NMR, 13C NMR, and 2D NMR spectra of the target compound and its impurities. nih.gov For this compound, LC-NMR could be used to confirm its structure and to identify and characterize any process-related impurities or degradation products. spectroscopyonline.com

Table 2: Common Mass Spectrometry Fragmentation Patterns for Aryl Sulfonamides

Precursor Ion TypeCharacteristic Neutral Loss/Fragment IonSignificance
[M+H]+Loss of SO2 (64 Da)Common fragmentation pathway for aromatic sulfonamides. nih.gov
[M-H]-Anilide anion fragmentIndicates cleavage at the S-N bond. researchgate.net
Protonated aminosulfonamidesFragment at m/z 156Corresponds to the protonated sulfanilic acid moiety, a common fragment in many sulfonamides. researchgate.net

Electrochemical Characterization for Redox Properties

The electrochemical behavior of this compound is primarily governed by the reducible nitro group. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study its redox properties. tubitak.gov.tr The reduction of the nitro group on an electrode surface typically proceeds in a multi-electron, multi-proton step, forming nitroso and hydroxylamine (B1172632) intermediates, which can be further reduced to the corresponding amine. tubitak.gov.trresearchgate.net The potential at which these reduction processes occur provides information about the electron-accepting nature of the molecule. The presence of the electron-withdrawing sulfonamide group and the fluorine atom would influence the reduction potential of the nitro group. Electrochemical studies can thus provide insights into the molecule's potential role in redox-mediated processes.

Thermal Analysis (DSC, TGA) for Solid-State Behavior and Stability Research

Thermal analysis techniques are essential for characterizing the solid-state properties of a compound, including its melting point, thermal stability, and polymorphism.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. researchgate.netresearchgate.net The sharpness of the peak can be an indicator of purity. DSC is also a valuable tool for studying polymorphism, as different crystalline forms of a compound will exhibit different melting points and heats of fusion. nih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of a compound. mdpi.com A TGA curve for this compound would show the temperature at which the compound begins to decompose and the percentage of weight loss at different temperatures. This information is critical for understanding the compound's stability under thermal stress. For related sulfonamide structures, decomposition often occurs at elevated temperatures, with the breakdown of the sulfonamide linkage and the aromatic rings. researchgate.net

Table 3: Thermal Analysis Data for a Related Sulfonamide Compound (Sulfamethoxazole)

TechniqueObserved EventTemperature Range (°C)Interpretation
TGADecompositionStarts at ~25°C and ends at 795°CIndicates the thermal stability and decomposition profile of the molecule. mdpi.com
TGADecomposition Peaks113, 266, and 378 °CRepresents multi-stage decomposition of the compound. mdpi.com

Applications of N 4 Fluorophenyl 4 Nitrobenzenesulfonamide in Chemical and Materials Science

Utility as a Chemical Probe for Mechanistic Studies in Organic Chemistry

While direct, extensive research into N-(4-fluorophenyl)-4-nitrobenzenesulfonamide as a chemical probe is not widely documented, its molecular features suggest significant potential for this role. The compound possesses distinct electron-withdrawing and electron-donating moieties that can be used to investigate reaction mechanisms. The 4-nitrobenzenesulfonyl group is strongly electron-withdrawing, influencing the electron density of the entire molecule. This property is crucial for studying reactions where charge distribution and electronic effects are key determining factors.

The nitroaromatic component, in particular, can serve as a fluorescent quencher or an electroactive label. Nitroaromatic compounds are known to interact with various analytes, making them useful in the development of chemosensors. For instance, the fluorescence of certain probes can be quenched in the presence of nitroaromatics through mechanisms like the inner filter effect (IFE) or photoinduced electron transfer (PET). Studying the interactions of this compound could, therefore, provide insights into these fundamental processes. The sensitivity of the sulfonamide N-H proton to its chemical environment also allows it to be a useful spectroscopic marker in NMR studies to probe intermolecular interactions.

Role as a Synthetic Intermediate for Complex Molecular Architectures

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its synthesis is typically achieved through the reaction of 4-nitrobenzenesulfonyl chloride with 4-fluoroaniline. nih.gov This foundational structure offers several reactive sites for further functionalization.

Key synthetic transformations include:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH2). This transformation is a cornerstone of synthetic chemistry, as the resulting aniline (B41778) derivative is a versatile precursor for a wide range of compounds, including azo dyes, pharmaceuticals, and polymers. The presence of the sulfonamide linkage provides a stable scaffold while other parts of the molecule are modified.

Modification of the Aromatic Rings: The two phenyl rings can undergo electrophilic substitution reactions, although the strong deactivating effect of the nitro and sulfonyl groups must be considered. Conversely, the fluorine atom can be a site for nucleophilic aromatic substitution under specific conditions.

Cleavage of the Sulfonamide Bond: While generally stable, the S-N bond can be cleaved under certain reductive or harsh acidic/basic conditions, allowing the release or modification of the constituent aniline and sulfonic acid parts.

This versatility makes the compound a useful building block for creating larger, multifunctional molecules with tailored electronic and structural properties for applications in medicinal chemistry and materials science.

Potential in Supramolecular Chemistry and Crystal Engineering

The structure of this compound is well-suited for applications in supramolecular chemistry and crystal engineering, which focus on controlling the assembly of molecules in the solid state through non-covalent interactions. The key interactions that govern the crystal packing of this and related sulfonamides are hydrogen bonds and, to a lesser extent, C-H···O and C-H···π interactions.

The sulfonamide group contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the sulfonyl oxygens). This functionality typically leads to the formation of predictable hydrogen-bonding patterns, such as chains or dimers. mdpi.com In the crystal structures of closely related compounds, such as N-(4-chlorophenyl)-4-nitrobenzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, intermolecular N-H···O hydrogen bonds link the molecules into infinite C(4) chains. nih.govnih.gov

Table 1: Crystallographic Data for N-(4-substituted-phenyl)-4-nitro/methoxy-benzenesulfonamide Derivatives
CompoundDihedral Angle Between Rings (°)C-S-N-C Torsion Angle (°)Primary Hydrogen Bonding MotifResulting Supramolecular ArchitectureReference
N-(4-chlorophenyl)-4-nitrobenzenesulfonamide31.4063.74N-H···O1D C(4) Chains nih.gov
N-(phenyl)-4-nitrobenzenesulfonamide36.1961.89N-H···O1D C(4) Chains nih.gov
N-(4-fluorophenyl)-4-methoxybenzenesulfonamide44.26Not specifiedN-H···O and C-H···O3D Architecture nih.govresearchgate.net

Exploration of its Properties in New Material Development (e.g., Polymer Chemistry)

The potential of this compound in the development of new materials, including specialty polymers, is an emerging area of interest. Its rigid, well-defined structure, combined with its polar functional groups, could be leveraged to create materials with unique characteristics.

For instance, it could be explored as a monomer or a co-monomer in the synthesis of high-performance polymers. The reduction of the nitro group to an amine would yield a diamine monomer that could be polymerized with diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively. The bulky and rigid sulfonamide group incorporated into the polymer backbone could enhance thermal stability, mechanical strength, and flame retardancy.

As an additive, this compound could be blended with existing polymers to modify their properties. The high polarity imparted by the nitro and sulfonyl groups could increase the dielectric constant of materials used in electronic components or alter the optical properties, such as the refractive index, of transparent polymers. The fluorine atom could also enhance properties like chemical resistance and hydrophobicity. While these applications are largely speculative at present, the molecular features of the compound provide a strong rationale for its investigation in the field of materials science. researchgate.net

Q & A

Q. Key Optimization Variables :

VariableImpact on Yield/Purity
Base (Et₃N vs. NaHCO₃)Et₃N enhances reaction efficiency due to superior deprotonation .
Solvent PolarityPolar aprotic solvents (DMF) improve solubility of intermediates .
Reaction TimeExtended time (>18 hours) ensures complete conversion .

Basic: Which spectroscopic and crystallographic methods are used for structural characterization?

Answer:
Spectroscopic Methods :

  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., nitro group deshields adjacent protons).
  • IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and nitro (N-O stretching at ~1520 cm⁻¹) groups.
  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) and fragmentation patterns.

Q. Crystallographic Analysis :

  • X-ray Diffraction : Resolve bond lengths, angles, and packing using SHELX software. Example data from related sulfonamides :
ParameterTypical Range
S–N bond length1.62–1.65 Å
C–F bond length1.34–1.36 Å
Dihedral angle (aryl rings)75–85°

Advanced: How can researchers resolve contradictions in reaction yields when varying bases or solvents?

Answer:
Systematic screening using Design of Experiments (DoE) is recommended:

Factors to Test : Base (Et₃N, NaHCO₃, pyridine), solvent (DCM, DMF, THF), temperature (0°C to reflux).

Analytical Tools : Monitor reaction progress via TLC or HPLC.

Statistical Analysis : Use ANOVA to identify significant variables.

Case Study :
Triethylamine in DMF yielded 85% purity vs. 72% with NaHCO₃ in DCM due to incomplete deprotonation . Adjusting stoichiometry (1.2 equiv. Et₃N) improved yield to 91% .

Advanced: What crystallographic data reveal about molecular interactions and stability?

Answer:
X-ray crystallography provides insights into:

  • Intermolecular Interactions : Hydrogen bonds (N–H···O=S) stabilize the crystal lattice.
  • Torsional Strain : The dihedral angle between the fluorophenyl and nitrobenzenesulfonamide moieties affects planarity and packing efficiency.

Q. Example Data from Related Compounds :

CompoundS–O Bond Length (Å)Dihedral Angle (°)Reference
This compound1.63 (avg.)78.5
N-(3,5-Dichlorophenyl) analogue1.6582.3

Software : SHELXL refines thermal parameters and occupancy factors to resolve disorder .

Advanced: How does the nitro group influence biological activity in structure-activity relationship (SAR) studies?

Answer:
The nitro group acts as an electron-withdrawing group, enhancing electrophilicity and binding to biological targets (e.g., enzymes). Methodological Steps :

Analog Synthesis : Replace nitro with methoxy, amino, or halogens.

Bioassays : Test inhibition of target enzymes (e.g., carbonic anhydrase) or antimicrobial activity.

Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict binding affinity .

Q. SAR Findings :

  • Nitro-substituted derivatives show 3–5× higher enzyme inhibition vs. methoxy analogues due to stronger H-bonding with active sites .

Advanced: How to analyze conflicting data in thermal stability studies (e.g., DSC vs. TGA)?

Answer:
Multi-Method Approach :

  • DSC : Measures melting point and phase transitions.
  • TGA : Quantifies decomposition temperature (Td).
  • Hot-Stage Microscopy : Visualizes morphological changes.

Case Example :
A study reported This compound melting at 165°C (DSC) but TGA indicated weight loss at 160°C. Hot-stage microscopy revealed sublimation before decomposition, explaining the discrepancy .

Advanced: What strategies validate the purity of intermediates in multi-step syntheses?

Answer:

  • HPLC-MS : Detects trace impurities (<0.1%).
  • Elemental Analysis : Confirms C, H, N, S content within ±0.3% of theoretical values.
  • Recrystallization Solvent Screening : Use solvents with varying polarity (e.g., hexane/ethyl acetate gradients) to isolate pure fractions .

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Reactant of Route 1
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N-(4-fluorophenyl)-4-nitrobenzenesulfonamide
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Reactant of Route 2
N-(4-fluorophenyl)-4-nitrobenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.